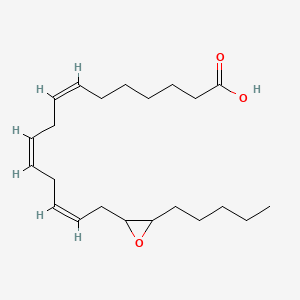
(7Z,10Z,13Z)-15-(3-pentyloxiran-2-yl)pentadeca-7,10,13-trienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7Z,10Z,13Z)-15-(3-pentyloxiran-2-yl)pentadeca-7,10,13-trienoic acid is a complex organic compound characterized by its unique structure, which includes multiple double bonds and an epoxide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,10Z,13Z)-15-(3-pentyloxiran-2-yl)pentadeca-7,10,13-trienoic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the epoxide group and the introduction of the double bonds in the correct configuration. Common reagents used in these reactions include peracids for epoxidation and palladium catalysts for selective hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and advanced catalytic systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
化学反应分析
Types of Reactions
(7Z,10Z,13Z)-15-(3-pentyloxiran-2-yl)pentadeca-7,10,13-trienoic acid can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The epoxide group can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide group typically yields diols, while reduction of the double bonds results in saturated hydrocarbons.
科学研究应用
(7Z,10Z,13Z)-15-(3-pentyloxiran-2-yl)pentadeca-7,10,13-trienoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (7Z,10Z,13Z)-15-(3-pentyloxiran-2-yl)pentadeca-7,10,13-trienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The double bonds may also participate in redox reactions, influencing cellular pathways.
相似化合物的比较
Similar Compounds
(7Z,10Z,13Z)-15-(3-pentyloxiran-2-yl)pentadeca-7,10,13-trienoic acid: Unique due to its specific configuration and functional groups.
Other Epoxide-Containing Fatty Acids: Similar in structure but may differ in the position and configuration of double bonds.
Polyunsaturated Fatty Acids: Lack the epoxide group but share the presence of multiple double bonds.
Uniqueness
The uniqueness of this compound lies in its combination of an epoxide group with multiple double bonds, which imparts distinct chemical reactivity and potential biological activity.
属性
分子式 |
C22H36O3 |
|---|---|
分子量 |
348.5 g/mol |
IUPAC 名称 |
(7Z,10Z,13Z)-15-(3-pentyloxiran-2-yl)pentadeca-7,10,13-trienoic acid |
InChI |
InChI=1S/C22H36O3/c1-2-3-14-17-20-21(25-20)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(23)24/h5-8,12,15,20-21H,2-4,9-11,13-14,16-19H2,1H3,(H,23,24)/b7-5-,8-6-,15-12- |
InChI 键 |
MKJPTTFETPPMAD-DXYLRVIWSA-N |
手性 SMILES |
CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCCCC(=O)O |
规范 SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


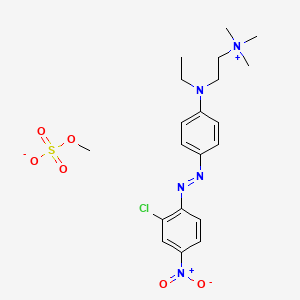


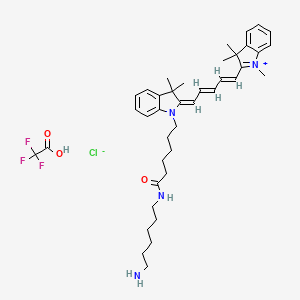
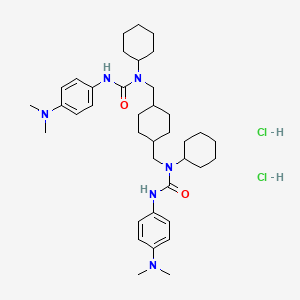
![(2Z)-2-[(2,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B12375023.png)
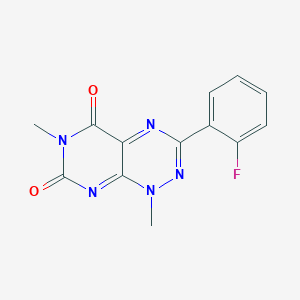


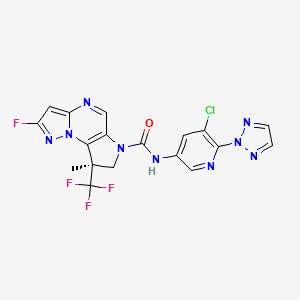
![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)

![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)
![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
